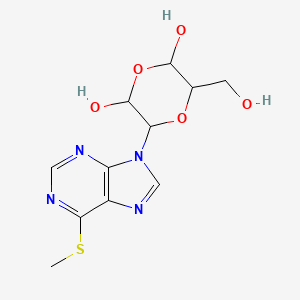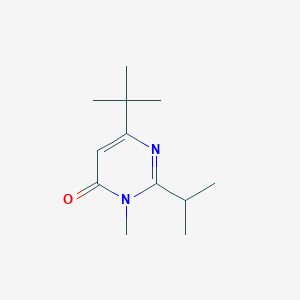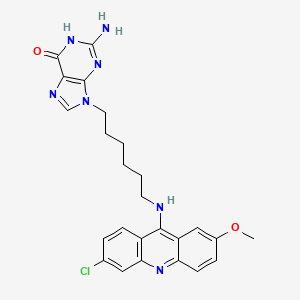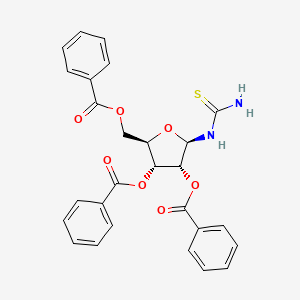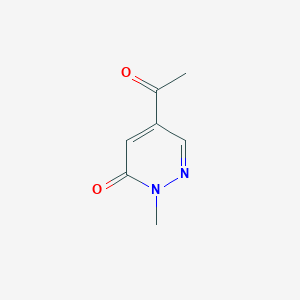![molecular formula C7H5N5O3S B12919462 5-Nitro-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-26-3](/img/structure/B12919462.png)
5-Nitro-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one: is a heterocyclic compound that features a pyrimidine ring substituted with a nitro group at the 5-position and a thiazolylamino group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the cyclization of appropriate precursors such as amidines and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Thiazolylamino Group: The thiazolylamino group can be attached through nucleophilic substitution reactions involving thiazole derivatives and appropriate leaving groups on the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: The thiazolylamino group can participate in substitution reactions, allowing for further functionalization of the compound.
Cyclization: The compound can undergo cyclization reactions to form various fused ring systems, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Reducing Agents: Tin(II) chloride, catalytic hydrogenation.
Nitration Reagents: Nitric acid, sulfuric acid.
Nucleophiles: Thiazole derivatives, amines.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Functionalized Pyrimidines: Resulting from substitution reactions on the thiazolylamino group.
Fused Ring Systems: Formed through cyclization reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Novel Compounds: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Antimicrobial Agents: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological targets.
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Industry:
Material Science:
Mecanismo De Acción
The mechanism of action of 5-Nitro-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group and thiazolylamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-Amino-5-nitropyrimidine: Similar structure but lacks the thiazolylamino group.
5-Nitro-2-aminopyrimidine: Similar structure but lacks the thiazole ring.
Thiazolylpyrimidines: Compounds with similar thiazole and pyrimidine rings but different substituents.
Uniqueness: 5-Nitro-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one is unique due to the combination of the nitro group and thiazolylamino group on the pyrimidine ring, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
77961-26-3 |
|---|---|
Fórmula molecular |
C7H5N5O3S |
Peso molecular |
239.21 g/mol |
Nombre IUPAC |
5-nitro-2-(1,3-thiazol-2-ylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H5N5O3S/c13-5-4(12(14)15)3-9-6(10-5)11-7-8-1-2-16-7/h1-3H,(H2,8,9,10,11,13) |
Clave InChI |
OBQIGPMVBIISAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=N1)NC2=NC=C(C(=O)N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(3-Bromophenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12919397.png)
![1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline](/img/structure/B12919398.png)

